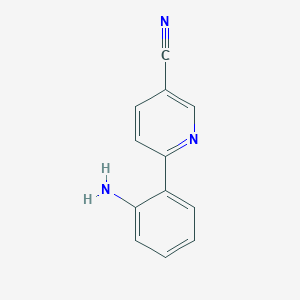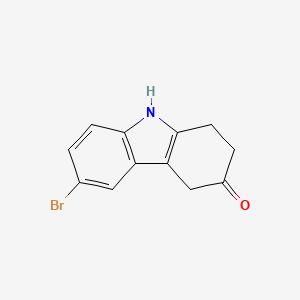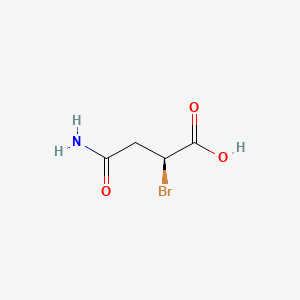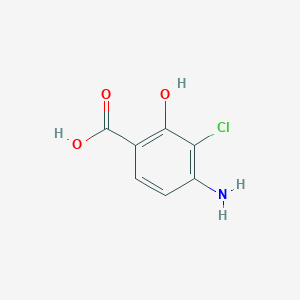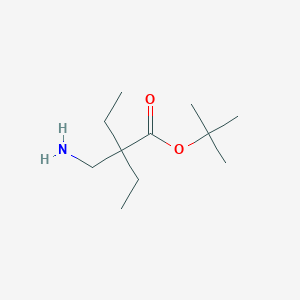
N-(1-methanesulfonylpropan-2-yl)cyclopropanamine
Descripción general
Descripción
“N-(1-methanesulfonylpropan-2-yl)cyclopropanamine” is a chemical compound with the CAS Number: 1306603-08-6 . Its IUPAC name is N-[1-methyl-2-(methylsulfonyl)ethyl]cyclopropanamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C7H15NO2S/c1-6(5-11(2,9)10)8-7-3-4-7/h6-8H,3-5H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.27 . It is a powder that is stored at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Organophosphate Poisoning Treatment
N-(1-methanesulfonylpropan-2-yl)cyclopropanamine, as part of methanesulphonate derivatives, has been utilized in research focusing on the treatment of organophosphate poisoning. A study conducted by Davies, Green, and Willey (1959) explored the efficacy of 2-hydroxyiminomethyl-N-methylpyridinium methanesulphonate (a related compound) in treating animals poisoned with sarin or ethyl pyrophosphate. This research found that the compound, especially when used alongside atropine, was highly effective in counteracting the effects of poisoning, regardless of whether it was administered before or after the exposure. An optimal therapeutic dose of approximately 30 mg/kg of the methanesulphonate was determined, highlighting its potential application in the treatment of accidental poisoning by organophosphate insecticides in humans D. R. Davies, A. L. Green, G. L. Willey, 1959.
Synthetic Chemistry
In the realm of synthetic chemistry, this compound and its derivatives have been shown to play a critical role in various catalytic and synthetic processes. Nacsa and Lambert (2013) described a cyclopropenone catalyzed nucleophilic substitution of alcohols by methanesulfonate ion with inversion of configuration. This methodology offers an alternative to the traditional Mitsunobu reaction, eliminating the need for azodicarboxylates and thereby avoiding the generation of undesirable byproducts like hydrazine and phosphine oxide. Such transformations, compatible with a wide array of functionalities, underline the utility of methanesulfonyl derivatives in synthetic organic chemistry, providing a versatile tool for achieving complex molecular architectures Eric D. Nacsa, T. Lambert, 2013.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-(1-methylsulfonylpropan-2-yl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(5-11(2,9)10)8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRKZFZLMGCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



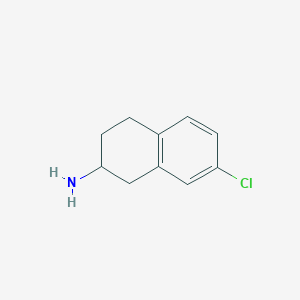
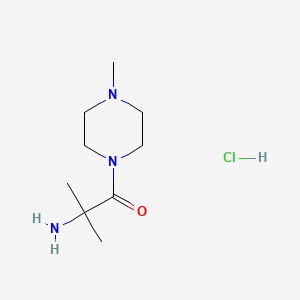
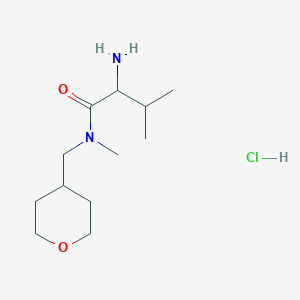


![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)
